Cas no 87-63-8 (2-Chloro-6-methylaniline)

2-Chloro-6-methylaniline is a versatile intermediate boasting excellent solubility in organic solvents and stability under ambient conditions. Its high reactivity facilitates efficient coupling reactions with electrophiles. This compound's optimal balance of chemical properties and handling characteristics makes it suitable for applications in the pharmaceutical, agrochemical, and fine chemicals industries.
2-Chloro-6-methylaniline structure
2-Chloro-6-methylaniline structure
Product Name:2-Chloro-6-methylaniline
CAS No:87-63-8
MF:C7H8ClN
MW:141.598120689392
MDL:MFCD00007679
CID:34428
PubChem ID:87559218
Update Time:2025-11-26

2-Chloro-6-methylaniline Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-6-methylaniline
    • 6-chloro-o-toluidine
    • 2-Amino-3-chlorotoluene
    • 1-AMINO-2-CHLORO-6-METHYLBENZENE
    • 2-Chloro-6-methylaniline10GR
    • 2-Chloro-6-methylaniline1GR
    • 2-Chloro-6-methylaniline50GR
    • 2-Chloro-6-Methylaninile
    • 2-Chloro-6-methyl-phenylamine
    • 1-amino-2-methyl-6-chlorobenzene
    • 2-chloro-6-methyl-aniline
    • 2-chloro-6-methylbenzenamine
    • 2-methyl-6-chloroaniline
    • 3-Chloro-2-aminotoluene
    • 6-CHLORO-2-METHYLANILINE
    • 6-Chloro-2-toluidine
    • Benzenamine,2-chloro-6-methyl
    • o-Toluidine,6-chloro
    • 6-chloro-2-methyl aniline
    • 2-Chloro-6-methylaniline, 98%
    • 6-chloro-2-methylbenzenamine
    • UNII-76F11RQ7TB
    • Benzenamine, 2-chloro-6-methyl-
    • 87-63-8
    • 76F11RQ7TB
    • SCHEMBL94065
    • A842321
    • Benzenamine, 6-chloro-2-methyl-
    • WLN: ZR BG F1
    • AC-4800
    • EN300-78799
    • (2-Chloro-6-methylphenyl)amine
    • BRN 0774624
    • EINECS 201-759-2
    • 4-12-00-01789 (Beilstein Handbook Reference)
    • LS-154332
    • 6-Chloro-o-toluidine (NH2=1)
    • NSC60121
    • GS-3024
    • NSC 60121
    • InChI=1/C7H8ClN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H
    • CS-D1492
    • Q27266484
    • W-200515
    • 6-Chlor-ortho-toluidin
    • MFCD00007679
    • STL164360
    • AKOS005254415
    • 2CM
    • AM20060325
    • 2-chloranyl-6-methyl-aniline
    • GEO-00703
    • FT-0611875
    • NSC-60121
    • 2-chloro-6-methylphenylamine
    • 2-chloro-6-methyl aniline
    • DTXSID8058956
    • o-Toluidine, 6-chloro-
    • 6-chlor-o-toluidin
    • BP-13318
    • 6-Chloro-o-toluidine [NH2=1]
    • 2-Chloro-6-methylbenzenamine (ACI)
    • o-Toluidine, 6-chloro- (8CI)
    • 2-Chloro-6-methylaniline,98%
    • DTXCID0048553
    • NS00039208
    • A1959
    • (1S)-2-methyl-6-methylidenecyclohexa-2,4-dien-1-amine
    • Benzenamine, 6-chloro-2-methyl-(9CI)
    • MDL: MFCD00007679
    • Inchi: 1S/C7H8ClN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3
    • InChI Key: WFNLHDJJZSJARK-UHFFFAOYSA-N
    • SMILES: ClC1C(N)=C(C)C=CC=1
    • BRN: 774624

Computed Properties

  • Exact Mass: 141.03500
  • Monoisotopic Mass: 141.034527
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26
  • XLogP3: 2.2

Experimental Properties

  • Color/Form: Transparent yellow to red brown liquid
  • Density: 1.152 g/mL at 25 °C(lit.)
  • Melting Point: 10-12 °C (lit.)
  • Boiling Point: 215 °C(lit.)
  • Flash Point: Fahrenheit: 221 ° f
    Celsius: 105 ° c
  • Refractive Index: n20/D 1.576(lit.)
  • Water Partition Coefficient: Insoluble
  • PSA: 26.02000
  • LogP: 2.81180
  • Sensitiveness: Sensitive to light and air

2-Chloro-6-methylaniline Security Information

2-Chloro-6-methylaniline Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Chloro-6-methylaniline Pricemore >>

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TRC
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2-Chloro-6-methylaniline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Chloramine-T Solvents: Ethanol ,  Water ;  35 °C
Reference
Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol - water mixtures.
Satyadev, T. N. V. S. S.; Syama Sundar, B.; Radhakrishnamurti, P. S., IOSR Journal of Applied Chemistry, 2013, 4(1), 38-43

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Chloroform
Reference
The self oxidation reduction of N-arylhydroxylamines
Yang, Chia Hsi; Lin, You Chung, Journal of the Chinese Chemical Society (Taipei, 1987, 34(1), 19-24

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Water
2.1 Reagents: Sulfuric acid
Reference
Synthesis of 7-indolecarboxylic acid
Singer, Herbert; et al, Journal of the American Chemical Society, 1955, 77, 5700-2

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  7 h, 50 °C
Reference
Preparation of sub-microspherical Fe3O4@PDA-Pd NPs catalyst and application in catalytic hydroreduction reaction of halogenated aromatic nitro compounds to prepare halogenated aromatic amines
Guo, Haichang; et al, BMC Chemistry, 2019, 13(1), 1-7

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Synthesis of 7-indolecarboxylic acid
Singer, Herbert; et al, Journal of the American Chemical Society, 1955, 77, 5700-2

Production Method 6

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Catalysts: Cupric acetate ,  (-)-Quebrachitol Solvents: N-Methyl-2-pyrrolidone ,  Water ;  12 h, 110 °C
Reference
Copper(II)-Catalyzed C-N Coupling of Aryl Halides and N-Nucleophiles Promoted by Quebrachitol or Diethylene Glycol
Du, Fangyu; et al, Synlett, 2019, 30(19), 2161-2168

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether ,  Water
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ,  tert-Butyl methyl ether
2.2 Solvents: tert-Butyl methyl ether
3.1 Reagents: Hydrogen bromide Solvents: Water
3.2 Reagents: Sodium hydroxide Solvents: Water
Reference
A practical ortholithiation-based synthesis of 2-chloro-6-methylaniline
Mulhern, Thomas A.; et al, Journal of Organic Chemistry, 1993, 58(20), 5537-40

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium (nanocomposite with nitrogen doped carbon matrix) Solvents: Ethanol ;  150 min, 2 MPa, 80 °C
Reference
Highly selective hydrogenation of halogenated nitroarenes over Ru/CN nanocomposites by in situ pyrolysis
Yue, Shengnan; et al, New Journal of Chemistry, 2020, 44(27), 11861-11869

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Carbon monoxide Solvents: Ethanol ;  2 h, 35 °C
Reference
Biomass-assisted approach for large-scale construction of multi-functional isolated single-atom site catalysts
Wu, Tao; et al, Nano Research, 2022, 15(5), 3980-3990

Production Method 10

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2,3-dihydro-2-[(2,4,6-trimethylph… Solvents: Chloroform-d ;  12 h, 0 °C
Reference
Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst
Dinh, Andrew N. ; et al, Journal of Organic Chemistry, 2020, 85(21), 13895-13905

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Ethanol
1.2 Reagents: Sulfuric acid ,  Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
Reference
Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity
Reddy, M. Thirupalu; et al, Pharma Chemica, 2014, 6(6), 411-417

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
A practical ortholithiation-based synthesis of 2-chloro-6-methylaniline
Mulhern, Thomas A.; et al, Journal of Organic Chemistry, 1993, 58(20), 5537-40

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether ,  Water
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine
1.3 Reagents: Butyllithium Solvents: Hexane
1.4 -
1.5 Reagents: Ammonium hydroxide Solvents: Water
2.1 Reagents: Hydrogen bromide Solvents: Water
2.2 Reagents: Sodium hydroxide Solvents: Water
Reference
A practical ortholithiation-based synthesis of 2-chloro-6-methylaniline
Mulhern, Thomas A.; et al, Journal of Organic Chemistry, 1993, 58(20), 5537-40

Production Method 14

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ,  tert-Butyl methyl ether
1.2 Solvents: tert-Butyl methyl ether
2.1 Reagents: Hydrogen bromide Solvents: Water
2.2 Reagents: Sodium hydroxide Solvents: Water
Reference
A practical ortholithiation-based synthesis of 2-chloro-6-methylaniline
Mulhern, Thomas A.; et al, Journal of Organic Chemistry, 1993, 58(20), 5537-40

2-Chloro-6-methylaniline Raw materials

2-Chloro-6-methylaniline Preparation Products

2-Chloro-6-methylaniline Suppliers

Amadis Chemical Company Limited
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(CAS:87-63-8)2-Chloro-6-methylaniline
Order Number:A10439
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:16
Price ($):292.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
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(CAS:87-63-8)2-Chloro-6-methylaniline
Order Number:sfd1229
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:87-63-8)2-Chloro-6-methylaniline
Order Number:LE17646;LE26390572
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:16
Price ($):discuss personally
Email:18501500038@163.com

2-Chloro-6-methylaniline Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on 2-Chloro-6-methylaniline

Professional Introduction to 2-Chloro-6-methylaniline (CAS No. 87-63-8)

2-Chloro-6-methylaniline, with the chemical formula C7H8NCl, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its CAS number 87-63-8, has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. Its unique structural features, comprising a chlorinated aniline core and a methyl substituent, make it a valuable building block for medicinal chemists and researchers.

The chemical properties of 2-Chloro-6-methylaniline contribute to its utility in multiple synthetic pathways. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, allowing for diverse functionalization strategies. This characteristic has been exploited in the development of novel therapeutic agents, where precise structural modifications can lead to enhanced pharmacological profiles.

In recent years, research has highlighted the role of 2-Chloro-6-methylaniline in the synthesis of pharmacologically relevant compounds. For instance, studies have demonstrated its use as a precursor in the preparation of kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases. The chloro-substituted aniline moiety facilitates further derivatization, enabling the creation of molecules with targeted biological activity.

Moreover, advancements in computational chemistry have allowed for more efficient design and optimization of derivatives based on 2-Chloro-6-methylaniline. Molecular modeling techniques have been employed to predict the binding affinity of potential drug candidates, streamlining the drug discovery process. This integration of computational methods with traditional synthetic approaches has significantly accelerated the development of novel therapeutics.

The pharmaceutical industry has also leveraged 2-Chloro-6-methylaniline in the synthesis of antimicrobial agents. The structural motif present in this compound has been found to exhibit promising activity against resistant bacterial strains. Researchers have explored its derivatives as potential alternatives to conventional antibiotics, addressing the growing concern of antibiotic resistance.

In addition to its medicinal applications, 2-Chloro-6-methylaniline finds utility in agrochemical research. Its derivatives have been investigated for their potential as herbicides and fungicides, contributing to more sustainable agricultural practices. The ability to modify its core structure allows for the development of compounds that are both effective and environmentally friendly.

The synthesis of 2-Chloro-6-methylaniline itself is a topic of ongoing research. Recent studies have focused on developing greener synthetic routes that minimize waste and reduce environmental impact. Catalytic methods have been particularly promising, offering a more sustainable alternative to traditional synthetic pathways.

The role of 2-Chloro-6-methylaniline in material science is another area that has seen significant interest. Its incorporation into polymer matrices has been explored for the development of advanced materials with enhanced properties. These materials find applications in electronics, coatings, and specialty textiles.

In conclusion, 2-Chloro-6-methylaniline, identified by its CAS number 87-63-8, is a multifaceted compound with broad applications across various industries. Its versatility as a synthetic intermediate continues to drive innovation in pharmaceuticals, agrochemicals, and material science. As research progresses, new applications and derivatives are likely to emerge, further solidifying its importance in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:87-63-8)2-Chloro-6-methylaniline
A10439
Purity:99%
Quantity:500g
Price ($):292.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:87-63-8)2-Chloro-6-methylaniline
sfd1229
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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